

# Enviroxime: A Technical Guide to its Chemical Structure, Properties, and Antiviral Mechanism

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## Compound of Interest

Compound Name: *Enviroxime*

Cat. No.: *B1671365*

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## Abstract

**Enviroxime** is a potent benzimidazole derivative with significant antiviral activity against a broad spectrum of picornaviruses, including rhinoviruses and enteroviruses. This technical guide provides an in-depth overview of **Enviroxime**'s chemical structure, physicochemical properties, and its molecular mechanism of action. Detailed experimental protocols for key assays used to characterize its antiviral efficacy and metabolic stability are presented. Furthermore, this document includes visualizations of its signaling pathway and a general experimental workflow for antiviral screening to facilitate a comprehensive understanding for researchers in the field of virology and drug development.

## Chemical Structure and Properties

**Enviroxime**, with the IUPAC name (NE)-N-[(2-amino-3-propan-2-ylsulfonylbenzimidazol-5-yl)-phenylmethylidene]hydroxylamine, is a well-characterized small molecule. Its chemical identity and key physicochemical properties are summarized in the tables below.<sup>[1]</sup>

Table 1: Chemical Identification of **Enviroxime**

Identifier	Value
IUPAC Name	(NE)-N-[(2-amino-3-propan-2-ylsulfonylbenzimidazol-5-yl)-phenylmethylidene]hydroxylamine[1]
CAS Number	72301-79-2
Molecular Formula	C <sub>17</sub> H <sub>18</sub> N <sub>4</sub> O <sub>3</sub> S[1]
SMILES	CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)/C(=N/O)/C3=CC=CC=C3)N=C1N[1]
InChI	InChI=1S/C17H18N4O3S/c1-11(2)25(23,24)21-15-10-13(8-9-14(15)19-17(21)18)16(20-22)12-6-4-3-5-7-12/h3-11,22H,1-2H3,(H2,18,19)/b20-16+[1]
InChIKey	IWKXBBHQELWQLHF-CAPFRKAQSA-N[1]

Table 2: Physicochemical Properties of **Enviroxime**

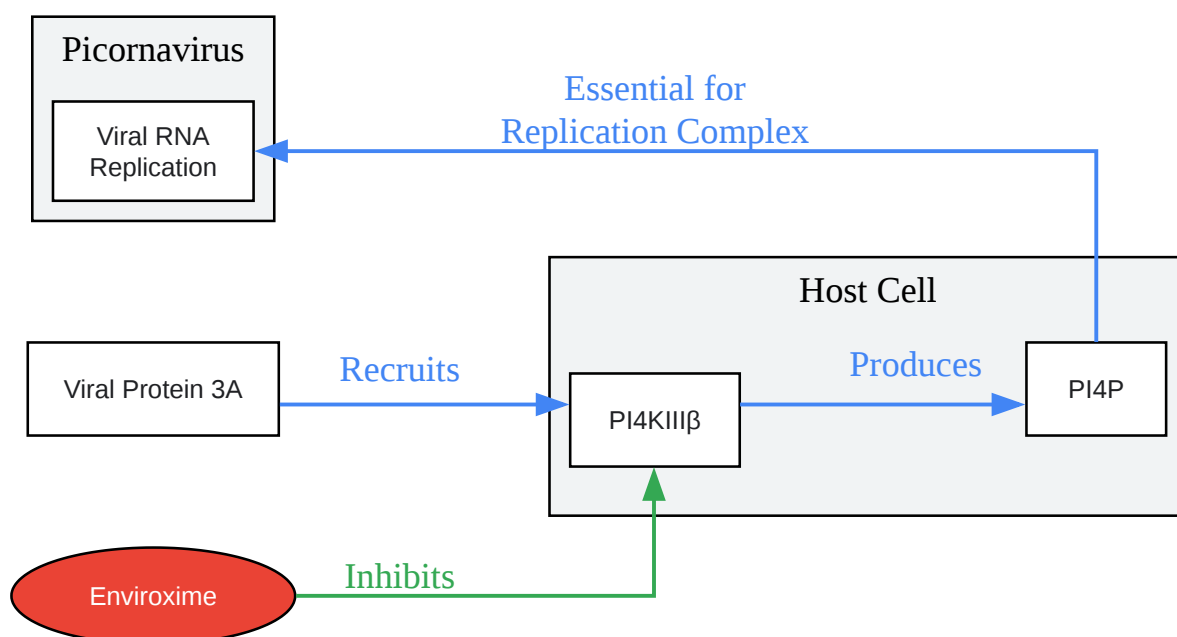
Property	Value
Molecular Weight	358.4 g/mol [1]
Appearance	Solid powder
Melting Point	198.5 °C
Solubility	Soluble in DMSO, not in water.
Storage	Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).[2]

## Mechanism of Action

**Enviroxime** exerts its antiviral effect by inhibiting a critical step in the replication of rhinoviruses and enteroviruses.[3][4][5] The primary mechanism involves the targeting of the host cell's

phosphatidylinositol 4-kinase III beta (PI4KIII $\beta$ ) and the viral non-structural protein 3A.[6][7]

The inhibition of PI4KIII $\beta$  by **Enviroxime** disrupts the formation of phosphatidylinositol 4-phosphate (PI4P)-enriched organellar membranes, which are essential for the assembly of viral replication complexes. The viral protein 3A plays a crucial role in recruiting PI4KIII $\beta$  to these sites. By interfering with this process, **Enviroxime** effectively halts the synthesis of viral RNA, with a preferential inhibition of the plus-strand RNA synthesis.[3][4][8] Resistance to **Enviroxime** has been mapped to mutations in the 3A coding region of the viral genome, further confirming its role as a key target.[3][4][5]



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**Enviroxime's** mechanism of action targeting PI4KIII $\beta$  and viral protein 3A.

## Experimental Protocols

### Plaque Reduction Assay for Antiviral Activity

This protocol outlines a method to determine the in vitro antiviral activity of **Enviroxime** against rhinoviruses or enteroviruses by quantifying the reduction in viral plaque formation.

Materials and Reagents:

- HeLa or other susceptible cell lines
- Human Rhinovirus (e.g., HRV14) or Enterovirus (e.g., Poliovirus) stock
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- **Enviroxime** stock solution (in DMSO)
- Trypsin-EDTA
- Agarose or Methylcellulose overlay medium
- Crystal Violet staining solution (0.1% w/v in 20% ethanol)
- Phosphate-Buffered Saline (PBS)
- 6-well or 12-well cell culture plates

#### Procedure:

- **Cell Seeding:** Seed HeLa cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C in a 5% CO<sub>2</sub> incubator.
- **Compound Dilution:** Prepare serial dilutions of **Enviroxime** in DMEM. The final concentration of DMSO should be non-toxic to the cells (typically  $\leq 0.5\%$ ).
- **Virus Infection:** When cells are confluent, remove the growth medium and wash the monolayer with PBS. Infect the cells with a dilution of the virus stock calculated to produce 50-100 plaques per well.
- **Compound Treatment:** After a 1-hour adsorption period at 37°C, remove the virus inoculum and wash the cells with PBS. Add the prepared dilutions of **Enviroxime** to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

- **Overlay:** Add an agarose or methylcellulose overlay medium to each well to restrict viral spread to adjacent cells.
- **Incubation:** Incubate the plates at 33°C (for rhinoviruses) or 37°C (for enteroviruses) in a 5% CO<sub>2</sub> incubator until visible plaques are formed (typically 2-4 days).
- **Plaque Visualization:** Remove the overlay and fix the cells with 10% formalin for at least 30 minutes. Stain the cell monolayer with Crystal Violet solution for 15-30 minutes. Gently wash the plates with water and allow them to dry.
- **Data Analysis:** Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The 50% effective concentration (EC<sub>50</sub>) is determined from the dose-response curve.

## In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol describes a method to assess the metabolic stability of **Enviroxime** using human or other species' liver microsomes.

Materials and Reagents:

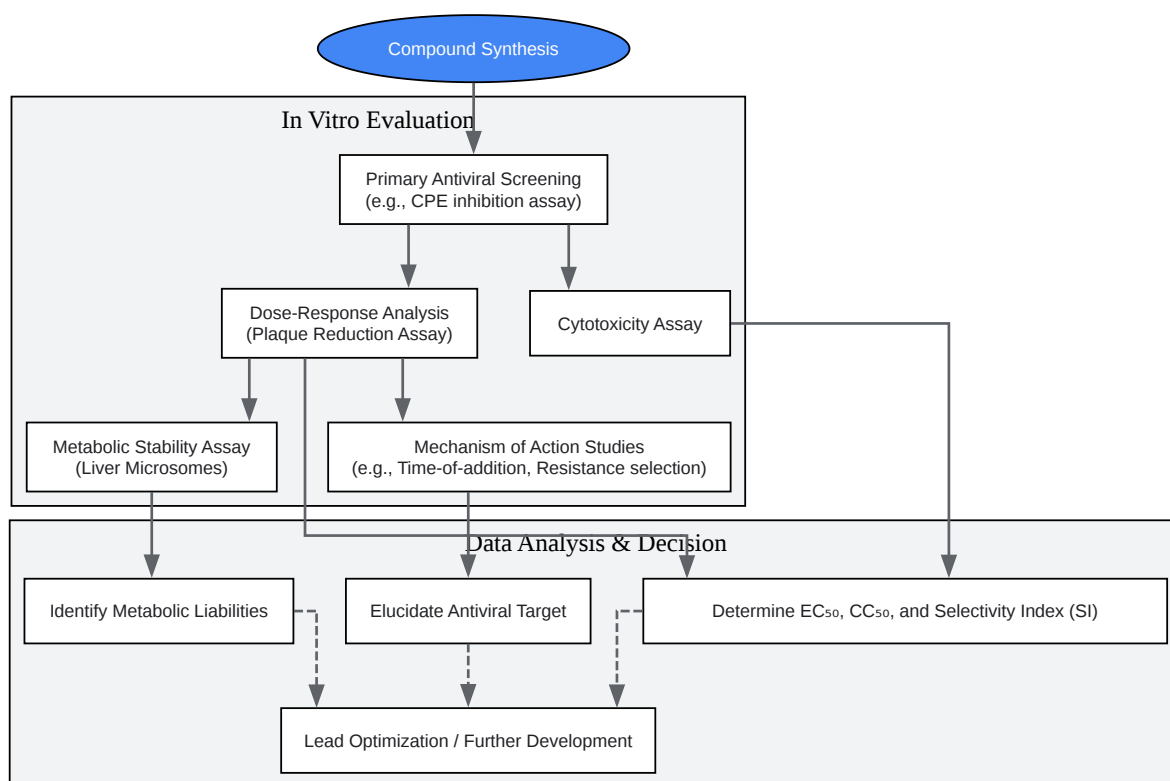
- Human liver microsomes (pooled)
- **Enviroxime** stock solution (in DMSO)
- NADPH regenerating system (e.g., containing NADP<sup>+</sup>, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Potassium phosphate buffer (100 mM, pH 7.4)
- Acetonitrile (ACN) or other suitable organic solvent
- Control compounds (e.g., a high-clearance and a low-clearance compound)
- Incubator or water bath at 37°C
- LC-MS/MS system for analysis

#### Procedure:

- **Reaction Mixture Preparation:** In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer and liver microsomes (final protein concentration typically 0.5-1 mg/mL).
- **Pre-incubation:** Pre-incubate the reaction mixture at 37°C for 5 minutes.
- **Initiation of Reaction:** Add **Enviroxime** to the reaction mixture to a final concentration (e.g., 1 µM). To initiate the metabolic reaction, add the NADPH regenerating system. For a negative control, add buffer instead of the NADPH system.
- **Time-course Sampling:** At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing a quenching solution (e.g., cold acetonitrile) to stop the reaction.
- **Sample Processing:** Vortex the quenched samples and centrifuge to precipitate the proteins.
- **LC-MS/MS Analysis:** Analyze the supernatant for the concentration of the parent compound (**Enviroxime**) using a validated LC-MS/MS method.
- **Data Analysis:** Plot the natural logarithm of the percentage of **Enviroxime** remaining versus time. From the slope of the linear regression, calculate the in vitro half-life ( $t_{1/2}$ ) and the intrinsic clearance ( $Cl_{int}$ ).

## Experimental Workflow and Logical Relationships

The following diagram illustrates a general workflow for the initial screening and characterization of an antiviral compound like **Enviroxime**.



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A generalized experimental workflow for antiviral drug discovery and development.

## Conclusion

**Enviroxime** remains a significant tool for virology research due to its well-defined mechanism of action against a range of clinically relevant viruses. This technical guide provides a consolidated resource on its chemical and physical properties, a detailed explanation of its molecular target, and comprehensive experimental protocols for its evaluation. The provided visualizations of its signaling pathway and a typical drug discovery workflow are intended to aid

researchers in designing and interpreting experiments aimed at developing novel antiviral therapeutics.

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